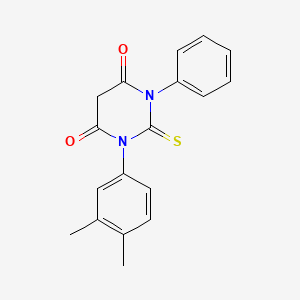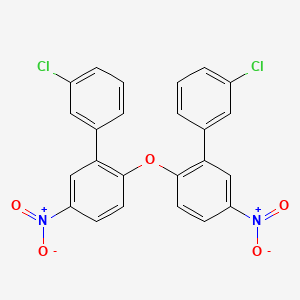![molecular formula C19H16N2O3 B14915296 4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML284 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical pathways, making it a valuable tool in the study of biological processes and disease mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ML284 involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
While detailed industrial production methods for ML284 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are commonly employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
ML284 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, ML284 can be converted into its oxidized form.
Reduction: Reducing agents can revert oxidized ML284 back to its original state.
Substitution: ML284 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
ML284 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Acts as an inhibitor in biochemical assays to investigate enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases by modulating specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
ML284 exerts its effects by inhibiting specific enzymes or proteins involved in various biological pathways. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to changes in cellular processes, making ML284 a valuable tool for studying disease mechanisms and potential therapeutic targets.
Comparación Con Compuestos Similares
Similar Compounds
ML123: Another inhibitor with similar properties but different target specificity.
ML456: Known for its role in modulating different biochemical pathways.
ML789: Shares structural similarities with ML284 but has distinct biological effects.
Uniqueness of ML284
ML284 stands out due to its high specificity and potency as an inhibitor. Its unique structure allows it to interact with specific targets more effectively, making it a preferred choice in various research applications.
Propiedades
Fórmula molecular |
C19H16N2O3 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one |
InChI |
InChI=1S/C19H16N2O3/c22-19-20-17(12-6-8-15-16(9-12)24-10-23-15)14-7-5-11-3-1-2-4-13(11)18(14)21-19/h1-4,6,8-9,17H,5,7,10H2,(H2,20,21,22) |
Clave InChI |
VFCQSJFCIPPFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)










![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
